1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane
Description
Properties
Molecular Formula |
C8H15BrS |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclobutane |
InChI |
InChI=1S/C8H15BrS/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI Key |
BKYGCJJYFNTASY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1(CCC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(3-Bromophenyl)-5-methyl-1,4-diazepane is a chemical compound characterized by a diazepane ring with a 3-bromophenyl substituent and a methyl group at the 5-position. Its molecular formula is CHBrN, and it has a molecular weight of approximately 269.18 g/mol. The unique structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics and Synthesis
The compound's structure allows for specific interactions at the molecular level. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions may modulate protein activity, leading to various pharmacological effects.
Synthesis
The synthesis of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane typically involves several steps:
- Formation of the diazepane ring.
- Substitution reactions to introduce the bromophenyl and methyl groups.
Biological Activity
Research into the biological activity of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane has identified several potential pharmacological effects:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity due to its structural similarity to known enzyme inhibitors.
- Receptor Binding : Preliminary studies indicate that it may selectively bind to certain receptors, which could inform its therapeutic applications.
The mechanism of action involves:
- Binding Interactions : The bromine and methyl groups influence binding affinity and specificity towards various biological targets.
- Modulation of Protein Function : By interacting with enzyme active sites or receptor binding domains, the compound may alter protein function, leading to desired pharmacological outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 1-(3-Bromophenyl)-5-methyl-1,4-diazepane:
- GABA Receptor Interaction : Similar compounds have been investigated for their ability to bind GABA receptors, indicating potential use in treating conditions like anxiety or asthma by modulating smooth muscle relaxation .
- Antimalarial Activity : Related structural analogs have demonstrated antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting that modifications around the diazepane core can lead to significant biological effects .
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of 1-(3-Bromophenyl)-5-methyl-1,4-diazepane:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-5-methyl-1,4-diazepane | Chlorine instead of bromine | Different electronic properties affecting reactivity |
| 1-(4-Fluorophenyl)-5-methyl-1,4-diazepane | Fluorine substitution | Potentially altered pharmacokinetics |
| 1-(4-Iodophenyl)-5-methyl-1,4-diazepane | Iodine instead of bromine | Significant changes in reactivity due to iodine |
| 1-(2-Bromophenyl)-5-methyl-1,4-diazepane | Bromine at the ortho position | Different steric effects influencing binding |
The presence of the bromine atom at the meta position imparts distinct electronic and steric properties compared to its halogenated analogs. This unique positioning can influence its reactivity and interactions within biological systems.
Scientific Research Applications
Scientific Research Applications
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclobutane is utilized in synthesizing complex molecules and studying reaction mechanisms involving cyclobutane derivatives. Interaction studies often focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential use in drug design. Specific studies on its interactions with biological macromolecules or other small molecules may provide insights into its pharmacological potential.
Organic Synthesis
The synthesis of this compound involves several steps, although detailed protocols vary depending on the desired yield and purity of the final product.
Medicinal Chemistry
While specific biological activity data for this compound is limited, compounds with similar structures have been investigated for potential pharmacological properties. Cyclobutane derivatives have demonstrated activity against various biological targets, including enzymes involved in cancer progression, such as protein farnesyltransferase. Further research is needed to elucidate the specific biological effects of this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key features of the target compound and related brominated cyclobutane/alkane derivatives:
Physicochemical Properties
- Molecular Weight: The target compound (~215 g/mol) is intermediate between 1-Bromobutane (137 g/mol) and the difluoro analog (245 g/mol).
- Thermal Stability: Cyclobutane ring strain may lower thermal stability relative to acyclic bromides like 1-Bromobutane.
Research and Industrial Relevance
- Synthetic Utility: Brominated cyclobutanes are valuable in medicinal chemistry for constructing strained scaffolds. The sulfur group in the target compound could serve as a handle for bioconjugation or metal-catalyzed reactions .
- Safety Considerations: Brominated compounds generally require careful handling due to toxicity and irritancy. The absence of fluorine in the target compound may reduce oxidative degradation risks compared to its fluorinated counterpart .
Preparation Methods
Formation of the Cyclobutane Core
The cyclobutane ring is typically constructed via [2+2] cycloaddition reactions of alkenes or through ring expansion strategies. However, for this compound, it is common to start from commercially available cyclobutylmethanol derivatives, which serve as precursors for further functionalization.
Introduction of the Bromomethyl Group
The bromomethyl substituent is introduced by bromination of the corresponding hydroxymethyl group on the cyclobutane ring. A well-documented industrial method involves the conversion of cyclobutylmethanol to 1-(bromomethyl)cyclobutane using bromine in the presence of triphenyl phosphite and N,N-dimethylformamide (DMF) as solvent under controlled low temperatures (-12 to 20 °C) in an inert atmosphere. This method achieves high purity (GC relative purity ~98%) and good yields (~78%) on a large scale (kilogram scale).
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of cyclobutylmethanol | Bromine, triphenyl phosphite, DMF, N2 atmosphere | -12 to 20 °C | 78 | Stirring speed adjusted for fluidity; slow warming to RT post-addition |
This approach avoids harsh acidic conditions and minimizes side reactions such as elimination or overbromination.
Incorporation of the Methylsulfanyl Group
The methylsulfanyl group (–SCH3) is typically introduced via nucleophilic substitution reactions. One common strategy is the reaction of the bromomethyl intermediate with methylthiolate anions (generated from methyl mercaptan or methylthiolates such as sodium methylthiolate) under polar aprotic conditions. This nucleophilic substitution proceeds via an SN2 mechanism, displacing the bromide and installing the methylsulfanyl substituent on the cyclobutane ring.
Alternatively, methylsulfanyl groups can be introduced by thiol-ene coupling reactions or via alkylation of thiols onto suitable electrophilic sites on the cyclobutane framework.
Combined Synthetic Strategy
A plausible synthetic sequence for this compound involves:
- Starting from cyclobutylmethanol, bromination to yield 1-(bromomethyl)cyclobutane.
- Alkylation of methylthiolate anion with a suitable 2-bromoethyl intermediate or direct substitution on the bromomethyl group to install the methylsulfanyl-ethyl side chain.
- Purification by distillation and chromatography.
Reaction Mechanisms and Conditions
| Reaction Step | Mechanism | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Bromination of hydroxymethyl group | Electrophilic substitution via triphenyl phosphite activation | Bromine, triphenyl phosphite, DMF, low temp | Controlled to avoid side reactions |
| Nucleophilic substitution for methylsulfanyl group | SN2 substitution | Sodium methylthiolate, polar aprotic solvent (e.g., DMF, DMSO) | Requires inert atmosphere to prevent oxidation of thiolate |
The bromination step is facilitated by triphenyl phosphite, which activates bromine and helps in selective substitution of the hydroxyl group with bromine, yielding the bromomethyl moiety.
Purification Techniques
Purification is critical to obtain the compound in high purity suitable for research or industrial use. Common methods include:
- Vacuum Distillation: To separate the desired product from low-boiling impurities and unreacted starting materials.
- Column Chromatography: Silica gel chromatography using hexane/ethyl acetate or hexane/dichloromethane mixtures to separate by polarity differences.
- Recrystallization: If the compound is crystalline, ethanol/water or other solvent mixtures can be used to improve purity.
Analytical Characterization
To confirm the structure and purity of this compound, the following spectroscopic techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of ring and substituents | Cyclobutane protons δ 2.0–3.0 ppm; methylsulfanyl protons δ 2.1–2.3 ppm |
| Mass Spectrometry (HRMS) | Molecular ion confirmation and fragmentation | Molecular ion peak corresponding to C8H14BrS and characteristic fragments |
| Infrared Spectroscopy (IR) | Functional group identification | C–Br stretch around 500–600 cm⁻¹; C–S stretch around 600–700 cm⁻¹ |
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Reagents/Conditions | Yield & Purity | Comments |
|---|---|---|---|---|
| Cyclobutane ring precursor | Commercial or [2+2] cycloaddition | Starting from cyclobutylmethanol or alkenes | N/A | Starting material for functionalization |
| Bromomethyl group introduction | Bromination via triphenyl phosphite activation | Bromine, triphenyl phosphite, DMF, -12 to 20 °C, inert atmosphere | ~78% yield, 98% purity | Industrially scalable method |
| Methylsulfanyl group addition | Nucleophilic substitution (SN2) | Sodium methylthiolate, polar aprotic solvent | High yield (varies) | Requires inert atmosphere |
| Purification | Distillation, chromatography | Vacuum distillation, silica gel column chromatography | High purity (>98%) | Removes byproducts and unreacted reagents |
Research and Industrial Considerations
- Scalability: The described bromination method using triphenyl phosphite and bromine in DMF is proven on kilogram scale with good control over purity and yield, suitable for industrial synthesis.
- Safety: Use of bromine and thiolate reagents requires careful handling under inert atmosphere to avoid oxidation and side reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) are used to monitor reaction progress and purity.
- Alternative Routes: Radical bromination using N-bromosuccinimide (NBS) under light or radical initiators can be used for bromomethyl introduction but may lead to side reactions and require careful optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
